molecular formula C9H6Cl2FN3O B2521299 2-Chloro-N-(3-chloro-6-fluoro-2H-indazol-5-yl)acetamide CAS No. 2411278-03-8

2-Chloro-N-(3-chloro-6-fluoro-2H-indazol-5-yl)acetamide

Cat. No.: B2521299
CAS No.: 2411278-03-8
M. Wt: 262.07
InChI Key: DVLRVAOAVGNICA-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. This class of compounds, also known as benzpyrazole or isoindazone, has aroused great interest due to its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The crystal structure of a similar compound, N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, has been studied. The indazole moiety (N1–N2/C2–C8) is planar with an r.m.s. deviation from the mean plane of 0.0692 Å .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been used in a variety of chemical reactions, particularly in the development of anti-inflammatory drugs .

Mechanism of Action

While the specific mechanism of action for “2-Chloro-N-(3-chloro-6-fluoro-2H-indazol-5-yl)acetamide” is not available, indazole compounds have been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Future Directions

Given the wide range of biological activities of indazole compounds, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Properties

IUPAC Name

2-chloro-N-(3-chloro-6-fluoro-2H-indazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FN3O/c10-3-8(16)13-7-1-4-6(2-5(7)12)14-15-9(4)11/h1-2H,3H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLRVAOAVGNICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Cl)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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